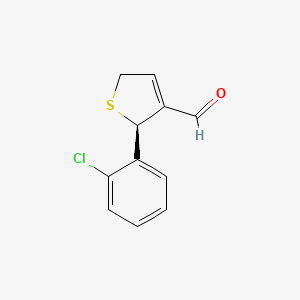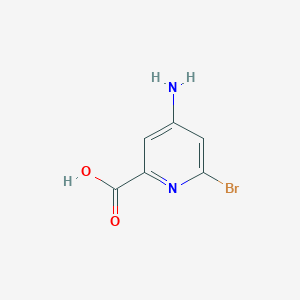
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, methyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl-substituted amines in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
類似化合物との比較
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of an ester, leading to different reactivity and biological activity.
Mthis compound: Methyl ester instead of ethyl ester, which can affect the compound’s solubility and reactivity.
2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid: Carboxylic acid derivative, which can be used as a precursor for further chemical modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H10F3NO2 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-7(9(10,11)12)13-5(6)2/h4,13H,3H2,1-2H3 |
InChIキー |
XUNCNWALPOVKJF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)
![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)


![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)




![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)
